molecular formula C8H5N3 B13201922 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile CAS No. 4664-21-5

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile

Cat. No.: B13201922
CAS No.: 4664-21-5
M. Wt: 143.15 g/mol
InChI Key: WYYSZKPMAWHXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is an organic compound with the molecular formula C₈H₅N₃. It is known for its unique structure, which includes a dihydropyridine ring fused with a propanedinitrile group. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with nitrostyrenes to form the desired product . The reaction conditions often include the use of solvents like 1-propanol and bases such as triethylamine (Et₃N) to facilitate the conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile: A closely related compound with a similar structure but different substituents.

    Pyrrolidin-2-ylidenes: Compounds with a similar core structure but different functional groups.

Uniqueness

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is unique due to its specific combination of a dihydropyridine ring and a propanedinitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

4664-21-5

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

2-(1H-pyridin-2-ylidene)propanedinitrile

InChI

InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,11H

InChI Key

WYYSZKPMAWHXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C#N)C#N)NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.